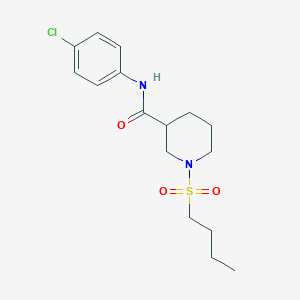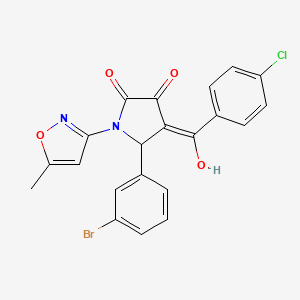![molecular formula C16H14N2O3 B5362784 1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, also known as MNPA, is a synthetic organic compound with potential applications in scientific research. This molecule belongs to the family of chalcones, which are known for their diverse biological activities. MNPA has been studied for its potential use in cancer therapy, as well as its effects on various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of topoisomerase II activity. This enzyme is essential for DNA replication and is a target for many anticancer drugs. This compound has been shown to inhibit topoisomerase II activity in vitro, suggesting that it may have potential as a cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro. These include inhibition of topoisomerase II activity, induction of apoptosis (programmed cell death), and inhibition of cell proliferation. This compound has also been shown to exhibit anti-inflammatory and antioxidant effects, suggesting potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a cancer therapy. However, there are also some limitations to its use, including its limited solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one. These include further studies on its mechanism of action, its potential as a cancer therapy, and its effects on various biochemical and physiological processes. Additionally, there may be potential applications for this compound in the treatment of inflammatory diseases, as well as for the development of new drugs with improved efficacy and safety profiles. Overall, this compound is a promising molecule with potential applications in a variety of scientific research fields.
Méthodes De Synthèse
1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with 2-nitrobenzaldehyde, followed by reduction and condensation reactions. The resulting product is a yellow crystalline solid with a melting point of 174-175°C.
Applications De Recherche Scientifique
1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been studied for its potential use in cancer therapy, specifically as a potential inhibitor of the enzyme topoisomerase II. This enzyme is involved in DNA replication and is a target for many anticancer drugs. This compound has been shown to exhibit inhibitory effects on topoisomerase II activity, making it a potential candidate for further development as a cancer therapy.
Propriétés
IUPAC Name |
(Z)-1-(4-methylphenyl)-3-(2-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-6-8-13(9-7-12)16(19)10-11-17-14-4-2-3-5-15(14)18(20)21/h2-11,17H,1H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTFONJDKXIEEG-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5362701.png)
![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyridin-2-amine](/img/structure/B5362704.png)

![2-[2-(2-furyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5362730.png)

![1'-[3-(1H-imidazol-1-yl)propanoyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5362745.png)
![N-(3-isoxazolylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5362751.png)
![5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362757.png)
![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)
amine hydrochloride](/img/structure/B5362778.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)
![3-(2-chlorophenoxy)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5362793.png)
![ethyl 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5362801.png)
![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5362809.png)